DL-Alanine-3,3,3-d3
Overview
Description
DL-Alanine-3,3,3-d3, a deuterated form of the amino acid alanine, is not directly discussed in the provided papers. However, the papers do provide insights into various alanine derivatives and their properties, which can be extrapolated to understand the deuterated alanine. Deuterium exchange in poly-DL-alanine suggests that the presence of deuterium can affect the stability of the molecule, potentially due to internal nonpolar bonds .
Synthesis Analysis
The synthesis of DL-alanine derivatives is well-documented. For instance, 3-Cyclohexene-1-dl-alanine was synthesized through condensation and hydrolysis reactions . Similarly, carbon-14 labeled DL-alanines were prepared using small scale procedures involving ion exchange columns and vacuum sublimation . These methods could potentially be adapted for the synthesis of DL-Alanine-3,3,3-d3 by incorporating deuterium at the appropriate steps.
Molecular Structure Analysis
The molecular structure of DL-alanine derivatives can be complex, as seen in the synthesis of DL-β-(4-Thiazolyl)-α-alanine, which involved multiple steps and yielded various derivatives . The structure of DL-alanine covalently bonded to a giant arsenotungstate shows the versatility of alanine in forming hybrid structures . These studies indicate that the deuterated alanine would maintain the alanine's core structure while having altered physical properties due to the presence of deuterium.
Chemical Reactions Analysis
DL-alanine and its derivatives participate in various chemical reactions. For example, (1-Amino-2-propenyl) phosphonic acid, an alanine analog, was synthesized and found to inhibit specific bacterial enzymes . The synthesis of other alanine derivatives also involves multiple reaction steps, including condensation, hydrolysis, and resolution . These reactions could be relevant when considering the chemical behavior of DL-Alanine-3,3,3-d3.
Physical and Chemical Properties Analysis
The physical and chemical properties of DL-alanine derivatives are diverse. DL-Alanine itself has been characterized as a new NLO material with good thermal stability and optical transparency, indicating that its deuterated counterpart might also possess unique properties . The resolution of DL-β-(thymin-1-yl)alanine into optically active forms and subsequent polymerization suggests that the chirality and polymerization behavior of DL-Alanine-3,3,3-d3 could be of interest . Additionally, the synthesis and resolution of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine provide insights into the stereochemical aspects that could affect the properties of deuterated alanine .
Scientific Research Applications
Synthesis and Polymerization
DL-Alanine is used in the synthesis of various compounds. Buttrey, Jones, and Walker (1975) reported on the synthesis of dl-β-(Thymin-1-yl)alanine, which was then polymerized to create polymers without base stacking or interaction with polyadenylic acid (Buttrey, Jones, & Walker, 1975).
Gel Dosimetry
Silva and Campos (2011) discussed the use of DL-Alanine in gel dosimetry. It is traditionally used as a standard dosimetric material in EPR dosimetry and has been studied for its potential application in gel dosimetry, improving the production of ferric ions when exposed to radiation (Silva & Campos, 2011).
Cell Wall Modification
Perego et al. (1995) explored the role of D-alanine in the modification of lipoteichoic and wall teichoic acid in Bacillus subtilis. This study highlighted the incorporation of D-alanine into these acids, crucial for bacterial cell wall structure and function (Perego et al., 1995).
Materials Science and Optics
DL-Alanine has been used in materials science. Dhas and Natarajan (2008) described its application in growing single crystals for non-linear optical (NLO) materials, highlighting its stability and transparency in certain conditions (Dhas & Natarajan, 2008).
Chemical Interactions and Molecular Studies
Saikia, Borah, and Devi (2021) conducted a study on the interaction between DL-Alanine and Memantine, an Alzheimer's drug, using vibrational spectroscopy and computational methods. This research provided insights into molecular interactions and binding affinities relevant to pharmaceutical applications (Saikia, Borah, & Devi, 2021).
Biocatalysis and Enantioselective Processes
Zheng et al. (2018) researched the use of DL-Alanine in biocatalysis, particularly in the kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells. This study is significant for industrial applications involving amino acids (Zheng et al., 2018).
properties
IUPAC Name |
2-amino-3,3,3-trideuteriopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583939 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Alanine-3,3,3-d3 | |
CAS RN |
53795-94-1 | |
Record name | (3,3,3-~2~H_3_)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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